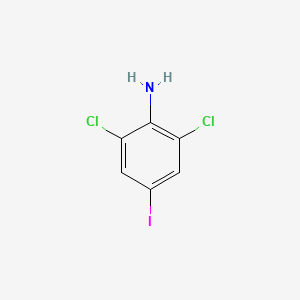

2,6-Dichloro-4-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCYDUGLECLFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219990 | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-89-2 | |

| Record name | 2,6-Dichloro-4-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Core Data Sheet: 2,6-Dichloro-4-iodoaniline

CAS Number: 697-89-2

This document provides a comprehensive technical overview of this compound, a halogenated aniline derivative of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. This guide consolidates its physicochemical properties, spectral data, synthesis protocols, reactivity, and safety information.

Chemical and Physical Properties

This compound is a polysubstituted aromatic amine. The strategic placement of two chlorine atoms and an iodine atom on the aniline scaffold imparts unique reactivity and properties, making it a valuable intermediate in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 697-89-2 | [1][2] |

| Molecular Formula | C₆H₄Cl₂IN | [3] |

| Molecular Weight | 287.91 g/mol | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 294 °C at 760 mmHg | [3] |

| Density | 2.091 g/cm³ | |

| Solubility | While quantitative data is limited, it is expected to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[5][6] |

Synthesis of this compound

The synthesis of this compound typically involves the iodination of 2,6-dichloroaniline. This electrophilic aromatic substitution is directed to the para position due to the ortho-directing nature of the amino group and the steric hindrance at the ortho positions already occupied by chlorine atoms.

Experimental Protocol: Iodination of 2,6-Dichloroaniline

This protocol is a representative method for the synthesis of this compound.

Materials:

-

2,6-dichloroaniline

-

Iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., NaOCl)

-

Glacial acetic acid or another suitable solvent

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dichloroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Iodination: Cool the solution in an ice bath. Slowly add a solution of iodine monochloride in glacial acetic acid dropwise via the addition funnel, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium thiosulfate to quench any unreacted iodine.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily centered around the amino group and the carbon-iodine bond. The amino group can undergo standard reactions such as acylation, alkylation, and diazotization. The carbon-iodine bond is particularly susceptible to participating in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity makes it a valuable building block for introducing a substituted aniline moiety into more complex molecules.

In drug discovery, substituted anilines are common pharmacophores. This compound serves as a versatile starting material for the synthesis of kinase inhibitors. The aniline core can act as a hinge-binding motif, while the substituents at the 2, 4, and 6 positions can be modified to achieve desired potency and selectivity. The iodine at the 4-position provides a reactive handle for introducing larger and more complex groups through cross-coupling reactions, which can interact with other regions of the kinase active site.

Conceptual Signaling Pathway and Inhibition

Many kinase inhibitors function by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade that can lead to cell proliferation in cancer.

Caption: Inhibition of a generic kinase signaling pathway.

Spectral Data (Predicted and Analogous Compounds)

| Technique | Expected Features |

| ¹H NMR | A singlet for the two equivalent aromatic protons. A broad singlet for the amine protons, with its chemical shift being solvent and concentration-dependent. |

| ¹³C NMR | Four signals are expected due to the symmetry of the molecule: one for the carbon bearing the amino group, one for the carbon bearing the iodine, one for the two carbons bearing the chlorine atoms, and one for the two remaining aromatic carbons. |

| FTIR (cm⁻¹) | N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). C-N stretching vibrations. Aromatic C-H and C=C stretching vibrations. C-Cl and C-I stretching vibrations in the fingerprint region. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (287.91 g/mol ). Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) and iodine. Fragmentation patterns may involve the loss of chlorine, iodine, and the amino group. |

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Statements (from analogous compounds and general knowledge):

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin, eye, and respiratory irritation.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Seek medical attention.

This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in accordance with established safety protocols.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 697-89-2 [chemicalbook.com]

- 3. CAS 697-89-2 | this compound - Synblock [synblock.com]

- 4. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to 2,6-Dichloro-4-iodoaniline: Molecular Properties and Characterization

This document provides a detailed overview of the chemical properties of 2,6-Dichloro-4-iodoaniline, a halogenated aromatic amine of significant interest in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize substituted anilines as building blocks for complex molecular architectures.

Core Molecular Data

This compound is a substituted aniline featuring two chlorine atoms and one iodine atom on the phenyl ring. These substitutions significantly influence its chemical reactivity and physical properties. The fundamental molecular data for this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₆H₄Cl₂IN | [1][2][3] |

| Molecular Weight | 287.91 g/mol | [1][2][4] |

| CAS Number | 697-89-2 | [1][2] |

The structural arrangement of these atoms on the aniline core is depicted in the diagram below, illustrating the relationships between the functional groups.

Figure 1: Molecular structure of this compound.

Experimental Protocols for Compound Characterization

To ensure the identity and purity of this compound for research and development, a series of analytical experiments are required. Below are representative protocols for common characterization techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis:

-

In the ¹H NMR spectrum, identify the chemical shifts, integration, and coupling patterns of the aromatic protons and the amine protons.

-

In the ¹³C NMR spectrum, identify the chemical shifts for each unique carbon atom in the molecule.

-

-

2.2. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute to an appropriate concentration (e.g., 100 µg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

-

2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

LC Separation: Utilize the same HPLC conditions as described above.

-

MS Detection:

-

Interface the HPLC system with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Use electrospray ionization (ESI) in positive mode.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

Analysis: Correlate the retention time from the UV chromatogram with the mass spectrum. Confirm the presence of the protonated molecular ion [M+H]⁺ at approximately m/z 288.92.

-

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical validation of a chemical compound like this compound.

Figure 2: Standard experimental workflow for compound validation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dichloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dichloro-4-iodoaniline, a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. Due to its unique substitution pattern, this compound presents a versatile scaffold for the development of novel molecules. This document consolidates available data on its physicochemical characteristics, spectral properties, and reactivity. It also outlines a detailed, plausible experimental protocol for its synthesis and purification. The information is presented in a structured format, including data tables and process diagrams, to serve as a valuable resource for researchers in the field.

Introduction

This compound (CAS No. 697-89-2) is a polyhalogenated aniline derivative. Such compounds are pivotal building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of three halogen atoms—two chlorine and one iodine—on the aniline ring offers multiple reactive sites for functionalization through various cross-coupling reactions, nucleophilic substitutions, and diazotization. The differential reactivity of the C-I versus C-Cl bonds allows for selective chemical transformations, making it a valuable intermediate for constructing complex molecular architectures. This guide aims to provide a detailed repository of its known properties and synthetic methodology.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some data points are from experimental sources, others are predicted or extrapolated from related compounds due to the limited availability of specific experimental data for this exact molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 697-89-2 | [1] |

| Molecular Formula | C₆H₄Cl₂IN | [1] |

| Molecular Weight | 287.91 g/mol | [1] |

| Appearance | Solid (predicted) | Commercial suppliers list it as a solid[2]. |

| Melting Point | Not available | Data for the isomer 2,4-Dichloro-6-iodoaniline is 79.0-85.0 °C[3][4]. A definitive experimental value for the 2,6-dichloro-4-iodo isomer is not readily available. |

| Boiling Point | 294 °C at 760 mmHg | [5] |

| Density | 2.091 g/cm³ (predicted) | [5] |

| Solubility | Water: Sparingly soluble to insoluble (predicted).Organic Solvents: Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in alcohols and chlorinated solvents. | Halogenated anilines generally exhibit low aqueous solubility[6]. The solubility of the related 2,6-dichloro-4-nitroaniline is low in water but better in organic solvents like ethyl acetate and DMSO[7]. |

| pKa | Estimated to be in the range of 1-3 | The pKa of aniline is 4.6. The two electron-withdrawing chlorine atoms are expected to significantly decrease the basicity of the amino group. For comparison, the pKa of 2,6-dichloroaniline is lower than that of aniline, and the additional iodine atom is also electron-withdrawing[8]. |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

-

Aromatic Protons: A singlet corresponding to the two equivalent protons at the C3 and C5 positions is expected. The chemical shift would likely be in the range of 7.0-7.5 ppm, shifted downfield due to the deshielding effects of the halogens.

-

Amine Protons: A broad singlet for the -NH₂ protons is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of 4.0-5.0 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show four signals for the aromatic carbons due to symmetry.

-

C-NH₂ (C1): The carbon attached to the amino group.

-

C-Cl (C2, C6): The two equivalent carbons attached to the chlorine atoms.

-

C-H (C3, C5): The two equivalent carbons attached to hydrogen atoms.

-

C-I (C4): The carbon attached to the iodine atom. The signal for this carbon is expected to be at a relatively low field (upfield) due to the heavy atom effect of iodine.

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

N-H Stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretching: Strong bands in the 600-800 cm⁻¹ region.

-

C-I Stretching: A band in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (287.91). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

-

Fragmentation: Common fragmentation pathways for halogenated anilines include the loss of halogen atoms and cleavage of the C-N bond[9][10].

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions, though it may be sensitive to light. The reactivity is dictated by the amino group and the three halogen substituents.

-

Amino Group: The -NH₂ group can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. However, its nucleophilicity is significantly reduced by the three electron-withdrawing halogen atoms.

-

Halogen Substituents: The carbon-halogen bonds offer sites for various cross-coupling reactions. The C-I bond is the most reactive towards oxidative addition in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for selective functionalization at the C4 position while leaving the C-Cl bonds intact. The C-Cl bonds can be reacted under more forcing conditions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the direct iodination of commercially available 2,6-dichloroaniline.

References

- 1. CAS 697-89-2 | this compound - Synblock [synblock.com]

- 2. This compound [sytracks.com]

- 3. L17659.06 [thermofisher.com]

- 4. 2,4-Dichloro-6-iodoaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. journaleras.com [journaleras.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. english.gyig.cas.cn [english.gyig.cas.cn]

Technical Guide: Solubility of 2,6-Dichloro-4-iodoaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-dichloro-4-iodoaniline, a halogenated aniline of interest in synthetic chemistry and drug development. A comprehensive review of available literature indicates a notable absence of specific quantitative solubility data for this compound in common organic solvents. This guide provides a qualitative solubility assessment based on the known behavior of structurally related compounds. Furthermore, it details robust and standardized experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data. Methodologies for both gravimetric and spectrophotometric analysis are presented. A logical workflow for the experimental determination of solubility is also provided in a visual format to aid in laboratory implementation.

Introduction

This compound (CAS No. 697-89-2) is a substituted aromatic amine with a molecular formula of C₆H₄Cl₂IN and a molecular weight of 287.91 g/mol .[1] Halogenated anilines are a critical class of intermediates in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of their solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and for formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 697-89-2 | [2][3] |

| Molecular Formula | C₆H₄Cl₂IN | [1] |

| Molecular Weight | 287.91 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 294°C at 760 mmHg | [1] |

Solubility Profile

Qualitative Assessment

In the absence of specific experimental data for this compound, a qualitative assessment of its solubility can be inferred from the behavior of structurally similar compounds, such as other halogenated anilines.[4]

-

Organic Solvents : Halogenated anilines generally exhibit good solubility in a range of common organic solvents.[4] This is attributed to the nonpolar, aromatic nature of the benzene ring and the presence of halogen atoms which can participate in van der Waals interactions.[4] It is anticipated that this compound will be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), as well as nonpolar solvents (e.g., toluene).[4] The presence of the amino group may allow for hydrogen bonding with protic solvents, enhancing solubility.[4]

-

Aqueous Solutions : The large, hydrophobic nature of the molecule, conferred by the benzene ring and halogen substituents, suggests that this compound will have very low solubility in water.[4]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The following protocols describe two widely accepted techniques for determining the solubility of a solid compound in an organic solvent.[5]

Gravimetric Method

The gravimetric method is a direct and straightforward technique that involves preparing a saturated solution, separating the dissolved solute, and determining its mass after solvent evaporation.[5]

Methodology:

-

Preparation of a Saturated Solution : Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-capped vial). The continued presence of undissolved solid is essential to confirm saturation.[5]

-

Equilibration : Agitate the mixture at a constant temperature using a thermostatically controlled shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[5]

-

Phase Separation : Allow the undissolved solid to settle. To expedite this process, centrifugation can be employed.[5]

-

Sample Withdrawal : Carefully extract a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.[5]

-

Solvent Evaporation : Transfer the supernatant to a pre-weighed, dry container. Evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[5]

-

Drying and Weighing : Dry the residue to a constant weight in a vacuum oven and record the final weight.[5]

-

Calculation : The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

Spectrophotometric Method (UV-Vis)

Spectrophotometric methods are sensitive and often faster alternatives to the gravimetric method, particularly for compounds with low solubility.[5] These methods are based on the Beer-Lambert law.

Methodology:

-

Preparation of a Calibration Curve :

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of a Saturated Solution : Follow steps 1-3 from the gravimetric method.

-

Sample Preparation : Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement : Measure the absorbance of the diluted sample at the λmax.

-

Calculation : Use the calibration curve to determine the concentration of the diluted sample. The concentration of the saturated solution can then be calculated by accounting for the dilution factor.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently documented in publicly accessible literature, a strong qualitative prediction can be made based on the behavior of analogous halogenated anilines. It is anticipated to be soluble in common organic solvents and poorly soluble in water. For the generation of precise quantitative data, which is crucial for chemical process development and formulation, this guide provides detailed and reliable experimental protocols. The outlined gravimetric and spectrophotometric methods are standard and robust approaches for this purpose.

References

Navigating the Safety Profile of 2,6-Dichloro-4-iodoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2,6-Dichloro-4-iodoaniline (CAS No. 135781-67-4), a halogenated aniline derivative utilized in various research and development applications. A thorough understanding of its hazard profile, handling procedures, and emergency responses is critical for ensuring laboratory safety and regulatory compliance. This document synthesizes information from multiple safety data sheets (SDS) to present a detailed and actionable safety summary.

Chemical Identification and Physical Properties

Proper identification and knowledge of the physical and chemical properties of a substance are the foundation of safe handling.

| Identifier | Value | Source |

| Chemical Name | This compound | Synblock[1] |

| CAS Number | 135781-67-4 | Synblock[1] |

| Molecular Formula | C6H4Cl2IN | Synblock[1] |

| Molecular Weight | 287.91 g/mol | Synblock[1] |

| Boiling Point | 294°C at 760 mmHg | Chemsrc.com[2] |

| Density | 2.091 g/cm3 | Chemsrc.com[2] |

| Appearance | Solid | SyTracks[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled. |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[4] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[4][5] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[4] |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects. |

Toxicological Information

Understanding the toxicological profile is crucial for risk assessment and for implementing appropriate safety measures.

| Test | Species | Route | Value | Exposure Time | Source |

| LD50 | Rat | Oral | 523 mg/kg | - | Merck Millipore[4] |

| LC50 | Danio rerio (zebra fish) | - | 9 mg/l | 96 h | Sigma-Aldrich |

| EC50 | Daphnia magna (Water flea) | - | 1.3 mg/l | 48 h | Sigma-Aldrich |

| EC50 | Phaeodactylum tricornutum (algae) | - | 1.1 mg/l | 72 h | Sigma-Aldrich |

| EC50 | Bacteria | - | 19 mg/l | 3 h | Sigma-Aldrich |

Note: Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (blue discoloration of the skin).[4] The onset of symptoms can be delayed for 2 to 4 hours or longer.[4]

Experimental Protocols

Detailed experimental protocols for toxicological studies are not typically provided in standard Safety Data Sheets. The data presented in the toxicological information table are results from studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, the EC50 for bacteria was determined following OECD Test Guideline 209. Researchers requiring detailed methodologies should consult specialized toxicological databases or literature.

Handling and Storage

Safe handling and storage practices are paramount to minimizing exposure and preventing incidents.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the necessary personal protective equipment when handling this compound.

Caption: Personal Protective Equipment (PPE) for handling this compound.

Spill Response Protocol

In the event of a spill, a structured and calm response is essential to mitigate the hazard. The following workflow details the appropriate steps.

Caption: Logical workflow for handling a spill of this compound.

First-Aid Measures

Immediate and appropriate first-aid is critical in case of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |

Fire-Fighting Measures

| Suitable Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards | Protective Equipment |

| Dry chemical, foam, water spray, carbon dioxide.[6] | Not specified. | May decompose upon combustion to generate poisonous fumes.[6] | Wear self-contained breathing apparatus and full protective clothing. |

Ecological Information

This substance is toxic to aquatic life with long-lasting effects.

| Parameter | Value | Remarks |

| Persistence and Degradability | Readily eliminated from water (> 95%). | (OECD Test Guideline 302B) |

| Bioaccumulative Potential | Bioconcentration factor (BCF): 94.7 | For 2,4-Dichloroaniline, indicating some potential for bioaccumulation. |

| Mobility in Soil | No data available. |

Discharge into the environment must be avoided.[7]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

This guide is intended for informational purposes and should not replace a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier. Always consult the original SDS before handling this chemical.

References

- 1. CAS 697-89-2 | this compound - Synblock [synblock.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. This compound [sytracks.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide on the Toxicological Properties and Hazards of 2,6-Dichloro-4-iodoaniline

Introduction

2,6-Dichloro-4-iodoaniline is a halogenated aromatic amine. Its structural analogues are used in the synthesis of dyes, pesticides, and pharmaceuticals. Due to the known toxicological concerns associated with aromatic amines and their halogenated derivatives, a thorough understanding of the potential hazards of this compound is crucial for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of its predicted toxicological properties, supported by data from related compounds and established experimental protocols.

Predicted Toxicological Profile

The toxicological profile of this compound is predicted based on the known hazards of its structural components: the dichloroaniline and iodoaniline moieties. Aromatic amines are known to cause methemoglobinemia, and many are genotoxic and carcinogenic after metabolic activation.

Based on data from analogous compounds, this compound is expected to be harmful if swallowed and toxic in contact with skin or if inhaled. The primary acute effect of many aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis, headache, dizziness, and in severe cases, respiratory distress and death.

Table 1: Predicted Acute Toxicity of this compound (Read-Across Data)

| Route of Exposure | Endpoint | Species | Value | Reference Compound(s) |

| Oral | LD50 | Rat | 523 - 3167 mg/kg | 4-Iodoaniline[1], 2,6-Dichloroaniline[2][3] |

| Dermal | LD50 | Rabbit | <1000 mg/kg | Dichloroanilines[4] |

| Inhalation | LC50 | - | Data not available | - |

Note: The wide range for the oral LD50 reflects the differing toxicities of the reference compounds.

Aromatic amines are often mutagenic, typically requiring metabolic activation by cytochrome P450 enzymes to exert their effects. The resulting metabolites can form DNA adducts, leading to mutations. While direct testing on this compound is unavailable, studies on other substituted anilines suggest a potential for genotoxicity. For instance, 2,4,6-trichloroaniline has shown mutagenic activity in some assays.[5] However, the substitution pattern, particularly at the ortho positions, can influence mutagenic potential, sometimes reducing it due to steric hindrance of enzymatic activation.[5]

Table 2: Predicted Genotoxicity of this compound (Read-Across Data)

| Assay | Test System | Metabolic Activation | Predicted Result | Reference Compound(s) |

| Ames Test | Salmonella typhimurium | With S9 Mix | Potentially Positive | Aniline Derivatives[5] |

| In vivo Micronucleus | Rodent Bone Marrow | In vivo | Potentially Positive | Aniline Derivatives |

Several aromatic amines are classified as known or suspected carcinogens. The International Agency for Research on Cancer (IARC) has classified aniline as "probably carcinogenic to humans" (Group 2A). The carcinogenic potential of halogenated anilines can vary. For instance, 4-chloroaniline is classified as a Category 1B carcinogen.[4] Given the structural alerts, this compound should be handled as a potential carcinogen until specific data are available.

Based on studies of dichloroaniline isomers, repeated exposure to this compound may cause damage to organs, particularly the hematopoietic system (blood-forming organs), spleen, liver, and kidneys.[4][6] The primary mechanism is thought to be related to the hemolytic effects and the subsequent processing of damaged red blood cells in the spleen.

Mechanism of Toxicity: A Predicted Signaling Pathway

The toxicity of many aromatic amines is initiated by metabolic activation in the liver, primarily by cytochrome P450 enzymes. A key step is N-hydroxylation, which converts the amine to a more reactive hydroxylamine derivative.[7][8][9][10][11] This can lead to the formation of nitrenium ions, which are highly reactive electrophiles that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. Another significant toxic effect is the induction of methemoglobinemia, where the hydroxylamine metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), impairing oxygen transport.[9]

Experimental Protocols

Standardized protocols are essential for assessing the toxicological properties of a chemical. The following are detailed methodologies for key assays relevant to the evaluation of this compound.

This method is used to estimate the acute oral toxicity (LD50) of a substance.[8][9]

Experimental Workflow:

Methodology:

-

Animal Model: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized for at least 5 days before the study.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single dose is administered by oral gavage to fasted animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7][11][12][13]

Experimental Workflow:

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are commonly used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require bioactivation.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.[14][15]

Experimental Workflow:

Methodology:

-

Animal Model: Typically, mice or rats are used.

-

Dose Administration: The test substance is administered to the animals, usually by a route relevant to human exposure (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing (e.g., 24 and 48 hours).

-

Slide Preparation: Smears are prepared and stained to visualize the erythrocytes.

-

Microscopic Analysis: A sufficient number of polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated cells in treated groups is compared to that in a concurrent negative control group.

Hazards and Safety Precautions

Given the predicted toxicological profile, this compound should be handled with stringent safety precautions.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-hydroxylation of carcinogenic and mutagenic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. Aerobic versus anaerobic metabolism of halogenated anilines by aParacoccus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling and Storage of 2,6-Dichloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety procedures for handling and storing 2,6-Dichloro-4-iodoaniline (CAS No. 697-89-2). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following information has been compiled and extrapolated from data on structurally similar halogenated anilines. This guide emphasizes a conservative approach to safety, assuming hazards consistent with related toxic compounds.

Hazard Identification and Classification

This compound is a halogenated aniline derivative. Compounds in this class are generally considered hazardous. Based on data from similar chemicals, it should be treated as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation and may be very toxic to aquatic life.

GHS Hazard Profile (Representative)

The following Global Harmonized System (GHS) classification is representative of the hazards associated with similar halogenated anilines and should be cautiously applied to this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (H-Code) |

| Acute Toxicity, Oral |

| Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal |

| Danger | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation |

| Danger | H331: Toxic if inhaled |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation |

| Warning | H319: Causes serious eye irritation |

| Hazardous to the Aquatic Environment |

| Warning | H410: Very toxic to aquatic life with long lasting effects |

Safe Handling Protocols

Safe handling requires strict adherence to established protocols to minimize exposure to personnel and the environment. All operations involving this compound should be conducted within a certified chemical fume hood.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.[1] The following equipment should be used at all times:

-

Eye Protection: ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn.[2]

-

Hand Protection: Chemically resistant gloves are required. For incidental contact, nitrile gloves may be suitable, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ should be used. Always inspect gloves for tears or punctures before use.[2][3]

-

Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger quantities or splash-risk procedures, a chemically resistant apron or coveralls should be used over the lab coat.[2]

-

Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.[2]

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Caption: Experimental workflow for handling this compound.

Hygiene Measures

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[5]

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Remove and wash contaminated clothing before reuse.[7]

Chemical Storage Procedures

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations. The primary considerations are incompatibility, temperature, and sensitivity to light and air.

Storage Conditions

-

Container: Store in a tightly closed, original container.[4]

-

Location: Keep in a dry, cool, and well-ventilated place.[1][4] The recommended storage temperature is between 2-8°C.

-

Environment: Protect from direct sunlight and moisture.[8] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) if it is determined to be air-sensitive.[4]

-

Security: The storage area should be locked or otherwise accessible only to qualified and authorized personnel.

Incompatible Materials

Store separately from the following materials to avoid violent reactions or degradation:

-

Chloroformates[8]

Logical Diagram for Safe Storage

This diagram illustrates the decision-making process for the appropriate storage of this compound.

Caption: Logical workflow for the safe storage of this compound.

Accidental Release and First Aid Measures

Spill Response

-

Small Spills: For small spills that can be cleaned up quickly, trained personnel wearing appropriate PPE should gently sweep up the material, avoiding dust formation.[9] Place the material in a suitable, closed container for disposal.[6]

-

Large Spills: Evacuate the area immediately. Secure and control entry to the area.[1] Prevent the chemical from entering drains.[1] Contact your institution's Environmental Health and Safety (EHS) department for cleanup.

First Aid

Immediate medical attention is required for any exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][7]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][7]

References

- 1. ossila.com [ossila.com]

- 2. How To [chem.rochester.edu]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sodiumiodide.net [sodiumiodide.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chem-space.com [chem-space.com]

The Silent Menace: A Technical Guide to the Environmental Impact and Aquatic Toxicity of Halogenated Anilines

For Researchers, Scientists, and Drug Development Professionals

Halogenated anilines, a class of aromatic amines widely used as intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and other industrial chemicals, represent a significant and persistent threat to aquatic ecosystems.[1][2] Their introduction into the environment, through industrial effluents, agricultural runoff, and as degradation products of other compounds, raises considerable concern due to their inherent toxicity, potential for bioaccumulation, and persistence.[1][3] This technical guide provides an in-depth analysis of the environmental fate, transport, and aquatic toxicity of these compounds, offering crucial data and methodologies for researchers and professionals working in environmental science and drug development.

Physicochemical Properties and Environmental Fate

The environmental behavior of halogenated anilines is governed by their physicochemical properties, particularly the octanol-water partition coefficient (Log K_ow_), which influences their tendency to bioaccumulate. The persistence of these compounds in aquatic environments is a result of their resistance to degradation.[4] However, they can undergo various transformation processes, including biodegradation, photodegradation, and adsorption to sediment.[5][6][7]

Table 1: Physicochemical Properties of Selected Halogenated Anilines

| Compound | Chemical Formula | Log K_ow_ | Water Solubility (mg/L) |

| Aniline | C₆H₇N | 0.90[8] | 36000 (25 °C)[8] |

| 4-Chloroaniline (4-CA) | C₆H₆ClN | 1.83[8] | 3900 (25 °C)[8] |

| 3,4-Dichloroaniline (3,4-DCA) | C₆H₅Cl₂N | 2.69 | 784 (25 °C)[8] |

| 4-Bromoaniline | C₆H₆BrN | 2.26[9] | Poor[9] |

| 4-Iodoaniline | C₆H₆IN | 2.58 | - |

| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 3.73 | - |

| 2,4,6-Tribromoaniline | C₆H₄Br₃N | 4.35 | - |

Environmental Transformation Pathways

Halogenated anilines can be transformed in the aquatic environment through several key processes:

-

Biodegradation: Microbial communities in water and sediment can degrade halogenated anilines under both aerobic and anaerobic conditions.[5][10] The initial step often involves dehalogenation, which can occur via reductive, hydrolytic, or oxygenolytic mechanisms.[5] One identified pathway involves the reductive deamination of halogenated anilines to form dihalobenzene intermediates.[11][12]

-

Photodegradation: In the presence of sunlight, halogenated anilines can undergo photodegradation, breaking down into various intermediate products.[6]

-

Adsorption: Due to their moderate to high Log K_ow_ values, these compounds tend to adsorb to organic matter in sediment and suspended particles, which can act as both a sink and a long-term source of contamination.

Aquatic Toxicity

Halogenated anilines exhibit significant toxicity to a wide range of aquatic organisms, including fish, invertebrates, algae, and bacteria.[8][13] The toxicity generally increases with the degree of halogenation and is influenced by the position of the halogen substituents on the aniline ring.[8] These compounds can cause a variety of adverse effects, including mortality, growth inhibition, and reproductive issues.[2]

Table 2: Acute Aquatic Toxicity of Selected Halogenated Anilines

| Compound | Species | Endpoint (96h LC50/EC50) (mg/L) | Reference |

| Aniline | Danio rerio (Zebrafish) | 116 | [13] |

| Aniline | Daphnia magna | 0.64 | [14] |

| 4-Chloroaniline | Danio rerio (Zebrafish) | 10.7 | |

| 4-Chloroaniline | Daphnia magna | 0.44 | |

| 4-Chloroaniline | Pseudokirchneriella subcapitata (Algae) | 0.04 | |

| 3,5-Dichloroaniline | Daphnia magna | 0.13 | [8] |

| 4-Bromoaniline | Pimephales promelas (Fathead minnow) | 47.5 | [15] |

Mechanism of Toxicity

The toxic action of halogenated anilines is not fully elucidated but is thought to involve narcosis, a non-specific disruption of cell membranes. However, some studies suggest more specific mechanisms, including the formation of reactive metabolites that can lead to oxidative stress and damage to cellular macromolecules. For instance, some anilines can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[9][16]

Experimental Protocols for Aquatic Toxicity Testing

Standardized experimental protocols are essential for assessing the aquatic toxicity of halogenated anilines. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[17][18]

Key OECD Test Guidelines:

-

OECD Test Guideline 203: Fish, Acute Toxicity Test: This guideline describes a method to determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[19][20]

-

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test: This guideline outlines a procedure to determine the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.

-

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae over a 72-hour period, determining the EC50 for growth inhibition.

For "difficult substances" like some halogenated anilines, which may be poorly soluble or volatile, the OECD provides specific guidance in Guidance Document 23.[21][22][23]

Analytical Methods for Determination in Water

Accurate determination of halogenated anilines in environmental samples is crucial for exposure assessment. Common analytical techniques include high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for sensitive and selective detection.[24][25][26] Sample preparation frequently involves solid-phase extraction (SPE) to concentrate the analytes from water samples.[24]

Conclusion

Halogenated anilines pose a clear and present danger to aquatic ecosystems. Their persistence, potential for bioaccumulation, and inherent toxicity necessitate careful management and monitoring. For professionals in drug development, understanding the environmental profile of aniline-containing molecules is crucial for designing greener and more sustainable pharmaceuticals. Continued research into the long-term ecological effects and the development of effective remediation strategies for these compounds are of paramount importance.

References

- 1. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem | MDPI [mdpi.com]

- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. ICSC 1226 - 4-BROMOANILINE [inchem.org]

- 10. besjournal.com [besjournal.com]

- 11. Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Effects of aniline--an aromatic amine to some freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 18. ecetoc.org [ecetoc.org]

- 19. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 21. oecd.org [oecd.org]

- 22. thepsci.eu [thepsci.eu]

- 23. kreatis.eu [kreatis.eu]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. env.go.jp [env.go.jp]

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 2,6-Dichloro-4-iodoaniline emerges as a highly valuable, yet underutilized, intermediate, offering a unique combination of functionalities for the synthesis of complex molecular architectures. Its trifunctionalized aromatic core, featuring two chlorine atoms and a highly reactive iodine atom on an aniline scaffold, provides a versatile platform for regioselective modifications. This technical guide delves into the primary research applications of this compound, focusing on its role as a linchpin in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors and anticancer agents.

The core advantage of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bonds. This reactivity hierarchy allows for selective functionalization at the 4-position, introducing a diverse array of substituents, while leaving the 2- and 6-chloro positions available for subsequent transformations. This modular approach is instrumental in the construction of compound libraries for structure-activity relationship (SAR) studies.

Core Applications in Medicinal Chemistry

The primary application of this compound is as a versatile starting material in the synthesis of substituted anilines, which are privileged structures in a multitude of biologically active compounds. The aniline moiety itself can serve as a key hydrogen bond donor or acceptor, or as a precursor to other functional groups. The dichloro substitution pattern provides steric bulk and modulates the electronic properties of the ring, which can influence binding affinity and metabolic stability. The iodo group serves as a synthetic handle for the introduction of molecular complexity.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2,6-disubstituted aniline motif is a common feature in many potent and selective kinase inhibitors. This compound provides an ideal starting point for the synthesis of such compounds.

The general strategy involves an initial palladium-catalyzed cross-coupling reaction at the 4-position to introduce a key pharmacophoric element. This is typically followed by modification of the amino group and, if desired, substitution of the chloro groups.

Key Synthetic Methodologies

The workhorse for the functionalization of this compound is the palladium-catalyzed cross-coupling reaction. The following sections detail the protocols for the most relevant transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of this compound, it is used to introduce aryl or heteroaryl moieties at the 4-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative)

The following table presents illustrative yields for Suzuki-Miyaura coupling reactions based on analogous systems, demonstrating the expected efficiency of this transformation.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 80-90 |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-85 |

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further elaboration or as isosteres for other chemical groups.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine, 3.0 equiv.).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction is used to form C-N bonds, allowing for the introduction of various amine functionalities at the 4-position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.) in a dry solvent (e.g., toluene or dioxane).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Work-up and Purification: After cooling, quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a typical synthetic workflow starting from this compound to generate a potential kinase inhibitor.

Caption: Synthetic workflow for a kinase inhibitor from this compound.

Signaling Pathway: Inhibition of a Generic Kinase Cascade

Derivatives of this compound are often designed to inhibit specific kinases within a signaling pathway, thereby blocking downstream cellular processes like proliferation and survival.

Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.

Conclusion

This compound represents a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity profile, particularly the selective activation of the C-I bond for cross-coupling reactions, allows for a modular and efficient approach to the construction of diverse chemical libraries. While its full potential is yet to be extensively explored in the published literature, the principles of its synthetic utility, drawn from analogous structures, highlight its promise for the development of novel therapeutics, especially in the field of oncology. This guide provides a foundational understanding and practical protocols to encourage the broader application of this strategic intermediate in drug discovery research.

Methodological & Application

Synthetic Routes for 2,6-Dichloro-4-iodoaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,6-dichloro-4-iodoaniline, a valuable halogenated building block in medicinal chemistry and drug development. The synthetic routes presented are based on established chemical transformations, offering reliable methods for the preparation of this key intermediate.

Introduction

This compound is a strategically functionalized aromatic amine. The presence of three halogen atoms at specific positions on the aniline ring provides multiple reactive sites for further chemical modifications. The iodine atom, in particular, is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in the construction of complex molecular architectures. The chloro substituents influence the electronic properties of the aromatic ring and can also be subjected to nucleophilic substitution under specific conditions. These features make this compound a versatile precursor for the synthesis of a wide range of biologically active molecules.[1][2]

Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2,6-dichloroaniline, followed by a regioselective iodination at the para-position.

Step 1: Synthesis of 2,6-Dichloroaniline

Several methods for the synthesis of 2,6-dichloroaniline have been reported.[3] A highly efficient and high-yielding approach involves the decarboxylation of 4-amino-3,5-dichlorobenzoic acid.[4][5] This method is advantageous due to the availability of the starting material and the clean reaction profile.

Experimental Protocol: Decarboxylation of 4-Amino-3,5-dichlorobenzoic Acid [4][5]

-

Materials:

-

Methyl 4-amino-3,5-dichlorobenzoate

-

Water

-

Autoclave

-

Steam distillation apparatus

-

-

Procedure:

-

A mixture of 0.2 moles (41.2 g) of methyl 4-amino-3,5-dichlorobenzoate and 250 mL of water is placed in an autoclave.

-

The autoclave is sealed, and the mixture is heated to 250 °C with stirring.

-

The reaction is maintained at this temperature for 8 hours.

-

After cooling, the product is recovered from the reaction mixture by steam distillation.

-

-

Expected Outcome:

-

This process is reported to yield approximately 26 g (80%) of 2,6-dichloroaniline with a purity of 99.8%.[4]

-

| Parameter | Value | Reference |

| Starting Material | Methyl 4-amino-3,5-dichlorobenzoate | [4] |

| Reagents | Water | [4] |

| Reaction Temperature | 250 °C | [4] |

| Reaction Time | 8 hours | [4] |

| Product | 2,6-Dichloroaniline | [4] |

| Yield | 80% | [4] |

| Purity | 99.8% | [4] |

Step 2: Iodination of 2,6-Dichloroaniline

The second step involves the regioselective iodination of 2,6-dichloroaniline at the electron-rich para-position. A mild and effective method for this transformation is the use of molecular iodine in the presence of a weak base, such as sodium bicarbonate. This method has been successfully applied to structurally similar 2,6-dialkylanilines, affording high yields of the corresponding 4-iodoanilines.[6][7]

Experimental Protocol: Iodination of 2,6-Dichloroaniline (Adapted from a similar procedure for 2,6-dialkylanilines) [6][7]

-

Materials:

-

2,6-Dichloroaniline

-

Molecular Iodine (I₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

-

Procedure:

-

In a two-necked round-bottomed flask equipped with a mechanical stirrer, dissolve 2,6-dichloroaniline (1 equivalent) in diethyl ether.

-

Add a saturated aqueous solution of sodium bicarbonate (a significant excess, e.g., 1 L for a ~0.4 mol scale reaction).

-

In a separate flask, dissolve molecular iodine (1.1 equivalents) in diethyl ether.

-

Slowly add the iodine solution to the vigorously stirred biphasic mixture of the aniline and sodium bicarbonate. Gas evolution (CO₂) will be observed.

-

Continue to stir the mixture vigorously for 2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, quench any excess iodine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the color of the aqueous phase becomes colorless.

-

Separate the ethereal layer and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

-

Expected Outcome:

-

Based on analogous reactions with 2,6-dialkylanilines, this procedure is expected to produce this compound in high yield and purity.[6]

-

| Parameter | Value (Expected) | Reference (Analogous) |

| Starting Material | 2,6-Dichloroaniline | [6] |

| Reagents | I₂, NaHCO₃, Diethyl ether | [6] |

| Reaction Temperature | Room Temperature | [6] |

| Reaction Time | 2 hours | [6] |

| Product | This compound | |

| Yield | High (based on analogy) | [6] |

| Purity | High (based on analogy) | [6] |

Characterization Data for this compound

-

Appearance: Solid

-

Molecular Formula: C₆H₄Cl₂IN[1]

-

Molecular Weight: 287.91 g/mol [1]

-

¹H NMR: The spectrum is expected to show a singlet for the two equivalent aromatic protons and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum would display four signals corresponding to the four unique carbon environments in the symmetrically substituted ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the two chlorine atoms.

Applications in Drug Development

Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[8] The iodo-substituent in this compound makes it particularly valuable for introducing the 2,6-dichloroaniline moiety into more complex molecules via cross-coupling reactions. This structural motif is found in various biologically active compounds. While specific examples of marketed drugs derived directly from this compound are not prevalent in the searched literature, its utility as a synthetic intermediate is clear from the numerous applications of similar iodoanilines in drug discovery.[1][2] For instance, iodoaniline derivatives are key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[9]

Synthetic Workflow and Signaling Pathway Analogy

The overall synthetic strategy is a straightforward two-step process, as illustrated in the workflow diagram below. The utility of the final product in drug discovery can be conceptualized by its potential incorporation into kinase inhibitors, which modulate cellular signaling pathways often dysregulated in diseases like cancer.

Caption: Synthetic workflow for this compound and its application.

Caption: Inhibition of a kinase signaling pathway by a potential drug molecule.

References

- 1. calibrechem.com [calibrechem.com]

- 2. Pharmaceutical importance of 4 Iodoaniline in chemistry | PPTX [slideshare.net]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,6-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]

- 8. news.umich.edu [news.umich.edu]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Preparation of 2,6-dichloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-4-nitroaniline is a key chemical intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its proper synthesis is crucial for the purity and yield of downstream products. These application notes provide detailed protocols for the preparation of 2,6-dichloro-4-nitroaniline, primarily through the chlorination of its precursor, 4-nitroaniline. The protocols outlined below are based on established and reliable synthetic methods.

Synthetic Pathway Overview

The primary route for the synthesis of 2,6-dichloro-4-nitroaniline involves the direct chlorination of 4-nitroaniline. This electrophilic aromatic substitution reaction targets the positions ortho to the activating amino group. Various chlorinating agents can be employed, each with its own set of reaction conditions and safety considerations.